Ibutilide fumarate

説明

Ibutilide fumarate is an antiarrhythmic drug with predominantly class III properties, according to the Vaughan Williams Classification . It is used to help keep the heart beating normally in people with certain heart rhythm disorders of the atrium . Each milliliter of ibutilide fumarate injection contains 0.1 mg of ibutilide fumarate .

Synthesis Analysis

A novel protocol for the synthesis of Ibutilide Fumarate was achieved from 2-pyrrolidinone with an overall yield of 15%. The core structure was constructed in one step based on Friedel-Crafts acylation with an acyl chloride containing an amino hydrochloride .

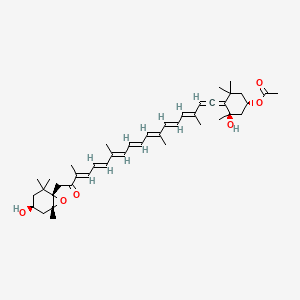

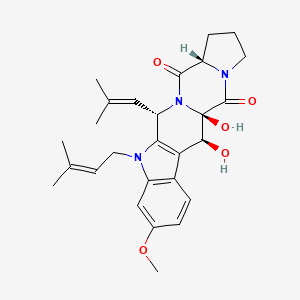

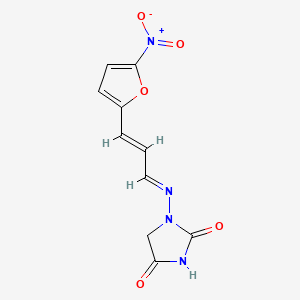

Molecular Structure Analysis

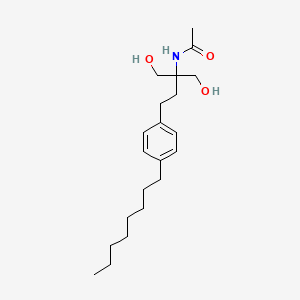

Ibutilide fumarate has a chemical formula of C20H36N2O3S . Its molecular weight is 384.576 . It exists as a racemate of the (+) and (−) enantiomers .

Chemical Reactions Analysis

Ibutilide fumarate is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells . It also activates a slow, delayed inward sodium current that occurs early during repolarization .

Physical And Chemical Properties Analysis

Ibutilide fumarate is a white to off-white powder with an aqueous solubility of over 100 mg/mL at pH 7 or lower . It has a molecular weight of 384.576 and a chemical formula of C20H36N2O3S .

科学的研究の応用

Class III Antiarrhythmic Agent

Ibutilide fumarate is a Class III antiarrhythmic agent . It is the first of its kind to rely on the activation of a slow inward sodium current to prolong the action potential and effective refractory period of atrial and ventricular tissue .

Treatment of Atrial Fibrillation and Atrial Flutter

The drug is indicated for the rapid restoration of normal sinus rhythm in patients with atrial fibrillation or atrial flutter of recent onset who are hemodynamically stable . It has been established in clinical trials that Ibutilide is effective in converting sustained atrial flutter and atrial fibrillation to normal sinus rhythm .

Alternative to Cardioversion

Ibutilide fumarate can be considered as an alternative to cardioversion . It is used to correct atrial fibrillation and atrial flutter .

Pharmacokinetics

The pharmacokinetics of Ibutilide fumarate are linear well above the maximum proposed therapeutic dose of 2 mg . The elimination half-life averages six hours .

Adverse Effects

Ventricular tachycardia is the adverse event of primary concern, occurring in 4.3% of patients in clinical trials .

Dosage and Administration

The recommended initial dose is 0.01 mg/kg for patients weighing less than 60 kg and 1 mg for patients weighing 60 kg or more, infused over 10 minutes . About 70% of patients will require a second dose .

作用機序

Target of Action

Ibutilide fumarate is a Class III antiarrhythmic agent . Its primary targets are the cardiac ion channels , specifically the slow inward sodium channels and the delayed rectifier potassium channels .

Mode of Action

Ibutilide fumarate works by activating the slow inward sodium current . This action prolongs the action potential duration and increases both atrial and ventricular refractoriness . Unlike most other Class III antiarrhythmics, which act by blocking outward potassium currents, ibutilide fumarate works predominantly through sodium channels .

Biochemical Pathways

The activation of the slow inward sodium current by ibutilide fumarate leads to a prolonged action potential . This increases the refractoriness of the cardiac myocytes, which can help to correct conditions like atrial fibrillation and atrial flutter .

Pharmacokinetics

Ibutilide fumarate is administered intravenously . It has a high first-pass metabolism, resulting in poor bioavailability when taken orally . The drug has a relatively large volume of distribution, and about 40% of the drug is bound with plasma albumin . It has a high systemic plasma clearance, close to the hepatic blood flow . The elimination half-life averages six hours . It is metabolized in the liver, primarily by isoenzymes other than CYP3A4 and CYP2D6 .

Result of Action

The result of ibutilide fumarate’s action is the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm (NSR) . This is achieved by increasing the refractoriness of the cardiac myocytes, which disrupts the re-entrant circuits that cause these arrhythmias .

Action Environment

Environmental factors such as the patient’s overall health, liver function, and the presence of other medications can influence the action, efficacy, and stability of ibutilide fumarate . For example, the drug’s high systemic plasma clearance and metabolism via the liver’s cytochrome P450 system suggest that liver function can significantly impact the drug’s efficacy and safety .

Safety and Hazards

Ibutilide fumarate can cause life-threatening irregular heart rhythms . It should be administered only by skilled personnel in a setting in which proper equipment and therapy for sustained VT are available during and after drug administration . There is up to a 4% risk of torsade de pointes and a 4.9% risk of monomorphic ventricular tachycardia .

特性

IUPAC Name |

(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIOHQNIRPWFMV-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048652 | |

| Record name | Ibutilide fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibutilide fumarate | |

CAS RN |

122647-32-9 | |

| Record name | Ibutilide Fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibutilide fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibutilide Hemifumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUTILIDE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L5X4M5L6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

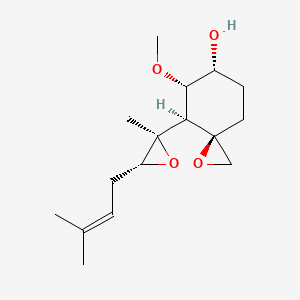

![(2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B1674167.png)